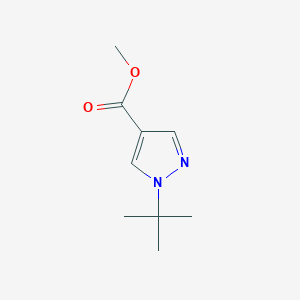

Methyl 1-t-butyl-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)11-6-7(5-10-11)8(12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOYQRAVBNYTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209189 | |

| Record name | Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861135-88-8 | |

| Record name | Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861135-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

Methyl 1-t-butyl-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, derivatives of pyrazole compounds have been developed for their potential antifungal and antibacterial activities. Research indicates that certain pyrazole derivatives exhibit significant fungicidal properties, particularly against mycotoxin-producing fungi such as Fusarium and Aspergillus species .

1.2. Antibacterial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those derived from this compound, as antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For example, some derivatives demonstrated synergistic effects when combined with colistin against Acinetobacter baumannii .

Agricultural Applications

2.1. Development of Fungicides

The compound is also utilized in the agricultural sector for developing fungicides. The synthesis processes for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters have been optimized to enhance cost-efficiency and reduce waste in fungicide production . The annual production of fungicides exceeds 30,000 metric tons, indicating a substantial market potential for pyrazole-based fungicides.

2.2. Mycotoxin Reduction

Research has shown that certain pyrazole derivatives can effectively reduce mycotoxin contamination in crops, thereby improving food safety and quality . This application is particularly relevant in regions where fungal contamination poses significant risks to agricultural output.

Chemical Synthesis and Methodologies

3.1. Synthetic Pathways

The preparation of this compound involves several synthetic routes that leverage various reagents and conditions to achieve desired yields and purity levels. For example, recent patents have described improved methods for synthesizing pyrazole carboxylic acid derivatives using environmentally friendly solvents .

3.2. Case Studies

Several case studies illustrate the effectiveness of these synthetic methodologies:

- A study demonstrated the successful synthesis of a novel pyrazole derivative with enhanced antibacterial properties through a multi-step reaction involving this compound as an intermediate .

- Another case highlighted the application of this compound in developing a new class of fungicides that showed promise in field trials against common agricultural pathogens .

Data Tables

| Application Area | Compound Derivatives | Notable Activities |

|---|---|---|

| Pharmaceuticals | Pyrazole Amides | Antifungal and antibacterial activities |

| Agriculture | Pyrazole Fungicides | Mycotoxin reduction |

| Chemical Synthesis | Alkyl Pyrazole Esters | Environmentally friendly processes |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs include pyrazole esters with variations in substituent position, alkyl chain length, or functional groups (Table 1). These differences critically impact physicochemical properties and applications.

Table 1: Structural Comparison of Methyl 1-t-Butyl-pyrazole-4-Carboxylate with Analogs

| Compound Name | Substituent (Position) | Ester Group | Similarity Score* | CAS Number |

|---|---|---|---|---|

| Methyl 1H-pyrazole-4-carboxylate | H (1) | Methyl | 0.96 | 85290-80-8 |

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Methyl (1) | Ethyl | 0.91 | 1260243-04-6 |

| Ethyl 3-methoxy-1H-pyrazole-4-carboxylate | Methoxy (3) | Ethyl | 0.87 | 478968-48-8 |

| tert-Butyl 4-methylpyrazole-1-carboxylate | Methyl (4) | tert-Butyl | N/A | 121669-69-0 |

*Similarity scores based on structural alignment algorithms .

Key Observations:

Steric Effects : The tert-butyl group in this compound creates greater steric bulk compared to methyl or hydrogen substituents in analogs like Methyl 1H-pyrazole-4-carboxylate. This can reduce nucleophilic attack at the 1-position and enhance thermal stability .

Ester Group Flexibility : Ethyl esters (e.g., Ethyl 1-methyl-1H-pyrazole-4-carboxylate) may exhibit higher lipophilicity than methyl esters, affecting solubility in polar solvents .

Electronic Effects : Electron-withdrawing groups (e.g., methoxy at the 3-position in Ethyl 3-methoxy-1H-pyrazole-4-carboxylate) can alter the pyrazole ring’s electronic density, influencing reactivity in coupling reactions .

Physicochemical Properties

Limited direct data on this compound are available in the provided evidence. However, inferences can be drawn from analogs:

- Solubility : Bulky substituents may decrease aqueous solubility but enhance compatibility with organic solvents like dichloromethane or toluene .

- Crystallinity : Tools like Mercury CSD (used for crystal structure visualization and packing analysis) suggest that bulky groups like tert-butyl can promote distinct crystallization patterns, relevant in pharmaceutical formulation .

Preparation Methods

Alkylation of Pyrazole-4-carboxylate Esters

Step 1: Starting from Methyl Pyrazole-4-carboxylate

The methyl ester of pyrazole-4-carboxylic acid is alkylated at the N-1 position using tert-butyl halides (e.g., tert-butyl bromide or chloride).

Step 2: Alkylation Reaction

The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

Step 3: Workup and Purification

After completion, the reaction mixture is quenched with water, extracted with organic solvents (ethyl acetate or dichloromethane), dried, and purified by column chromatography or recrystallization.

Reaction Conditions and Yields

- Temperature: Room temperature to 60 °C.

- Reaction Time: 4–12 hours.

- Yields: 60–80%.

- Purity: >95% after purification.

Comparative Data Table of Preparation Methods

| Preparation Route | Key Reagents | Solvents | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization with tert-butyl hydrazine | β-Dicarbonyl compound, tert-butyl hydrazine | Ethanol, Methanol | 60–90 °C, 2–6 h | 70–85 | >98 | Direct ring formation, high purity |

| N-1 Alkylation of methyl pyrazole-4-carboxylate | Methyl pyrazole-4-carboxylate, tert-butyl bromide, base | DMF, DMSO | RT–60 °C, 4–12 h | 60–80 | >95 | Stepwise, requires base and careful workup |

Q & A

Q. Basic

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Ester C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) :

- Molecular ion peak ([M+H]⁺) to confirm molecular weight and fragmentation patterns to validate substituent positions.

What strategies are recommended for analyzing crystal packing and intermolecular interactions using crystallographic software?

Q. Advanced

- Mercury CSD :

- SHELX refinement :

- PIXEL method :

How should researchers handle and store this compound to ensure stability and safety during experiments?

Q. Basic

- Storage :

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent ester hydrolysis or oxidation.

- Handling :

- Spill management :

In SAR studies, how does the tert-butyl group influence reactivity and biological interactions?

Q. Advanced

- Steric effects :

- The bulky tert-butyl group can hinder nucleophilic attacks on the ester moiety, enhancing stability in biological media .

- Hydrophobicity :

- Increases logP values, improving membrane permeability in cellular assays.

- Target interactions :

- May occupy hydrophobic pockets in enzymes (e.g., kinases), as seen in analogs where tert-butyl groups enhance binding affinity through van der Waals contacts .

- Comparative studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.